1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidinone ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its presence in various natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate, with 3-phenacylideneoxindoline-2-ones in ethanol . This reaction proceeds under mild conditions and provides the desired spirocyclic product in good yields.
Industrial Production Methods
While specific industrial production methods for 1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form spirocyclic structures.
Substitution Reactions: It can undergo nucleophilic substitution reactions at the indoline or pyrrolidinone rings.
Common Reagents and Conditions
Cycloaddition Reactions: Ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate in ethanol.
Substitution Reactions: Common nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions are typically spirocyclic derivatives with various substituents on the indoline or pyrrolidinone rings, depending on the reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds have a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds share the spirocyclic indoline motif and are studied for their biological activities.
Uniqueness
1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its combination of an indoline and a pyrrolidinone ring system, which imparts distinct chemical and biological properties. Its ability to undergo various cycloaddition and substitution reactions makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-(cyclopropylmethyl)spiro[indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-15(7-8-16-10-15)12-3-1-2-4-13(12)17(14)9-11-5-6-11/h1-4,11,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKPIJMWDTIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C4(C2=O)CCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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